molecular formula C18H22O4 B191174 Enterodiol CAS No. 80226-00-2

Enterodiol

Cat. No. B191174
CAS RN: 80226-00-2
M. Wt: 302.4 g/mol
InChI Key: DWONJCNDULPHLV-HOTGVXAUSA-N
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Description

Enterodiol is an organic compound with the formula [HOC6H4CH2CH(CH2OH)]2 . It is formed by the action of intestinal bacteria on lignan precursors . As such, it is sometimes classified as an enterolignan or mammalian lignan . Elevated levels of enterodiol in urine are attributed to the consumption of tea and other lignan-rich foods .


Molecular Structure Analysis

Enterodiol has a molecular weight of 302.36 g/mol . Its chemical structure consists of two phenyl groups (benzene rings) each attached to a hydroxymethyl group (CH2OH), and these two groups are connected by a butane-1,4-diol group .


Chemical Reactions Analysis

Enterodiol is formed by the action of intestinal bacteria on lignan precursors . The biotransformation of substrates in defatted flaxseeds into Enterodiol is a joint work by different members of a bacterial consortium .


Physical And Chemical Properties Analysis

Enterodiol is a colorless compound . It has a molecular weight of 302.36 g/mol . It is recommended to store Enterodiol in a dry and well-ventilated place at a temperature between 2 - 8 °C .

Scientific Research Applications

  • Apoptotic Effect in Colorectal Cancer Cells : Enterodiol has been shown to inhibit the growth of colorectal cancer (CRC) cells by affecting the MAPK signaling pathway, which is involved in proliferation and apoptosis. This suggests its potential as a therapeutic agent for CRC (Shin, Jeon, & Jin, 2019).

  • Association with Lower Type 2 Diabetes Risk : Higher urinary concentrations of enterodiol were marginally associated with a lower risk of type 2 diabetes in U.S. women, indicating a potential protective role against this disease (Sun et al., 2014).

  • Metabolism by Human Colon Epithelial Cells : Enterodiol is metabolized and conjugated within human colon epithelial cells, suggesting that colon cells may be responsible for phase II metabolism of enterodiol (Jansen et al., 2005).

  • Synthesis for Quantitative Measurements : Research has been conducted on the synthesis of isotopically labeled enterodiol for use as standards in quantitative measurements, aiding in the study of its biological properties and health effects (Leppälä & Wähälä, 2004).

  • Stimulation of Breast Cancer Cells : Some studies have indicated that enterodiol, along with other lignans, can stimulate the growth of estrogen-dependent breast cancer cell lines, suggesting a need for caution in certain contexts (Welshons et al., 1987).

  • Influence on Gut Microbiota and Enterolignan Production : Enterodiol production by gut microbiota has been studied, emphasizing its role in the transformation of dietary lignans and its impact on human health (Peirotén et al., 2019).

  • Impact on Osteoblastic Differentiation : The effects of enterodiol on osteoblastic differentiation have been investigated, showing its potential in influencing bone health (Feng, Shi, & Ye, 2008).

  • Plasma Concentrations and Colorectal Cancer Risk : A study found no support for the hypothesis that high plasma concentrations of enterodiol are associated with reduced risk of colorectal cancer, but highlighted the need for further research (Kuijsten et al., 2007).

Safety And Hazards

Enterodiol can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

A better understanding of the interplay existing between lignans (mainly when considering the gut metabolites enterolignans) and gut microbiota will provide more insight into their health effects, thus opening new possibilities to develop microbiota-based therapies for treating neuronal disorders .

properties

IUPAC Name

(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWONJCNDULPHLV-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047876
Record name (-)-Enterodiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enterodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Enterodiol

CAS RN

80226-00-2
Record name Enterodiol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Enterodiol
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Record name (-)-Enterodiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Enterodiol
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URL https://echa.europa.eu/information-on-chemicals
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Record name ENTERODIOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enterodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,010
Citations
LQ Wang - Journal of Chromatography B, 2002 - Elsevier
The mammalian phytoestrogens enterodiol (END) and enterolactone (ENL) are produced in the colon by the action of bacteria on the plant precursors matairesinol (MAT), …
Number of citations: 344 www.sciencedirect.com
S Heinonen, T Nurmi, K Liukkonen… - Journal of agricultural …, 2001 - ACS Publications
… The mammalian lignans, enterolactone and enterodiol, are considered to be products of … to enterolactone and enterodiol were isolated, and four new intermediates were presented. …
Number of citations: 616 pubs.acs.org
DD Kitts, YV Yuan, AN Wijewickreme… - Molecular and cellular …, 1999 - Springer
The antioxidant activities of the flaxseed lignan secoisolariciresinol diglycoside (SDG) and its mammalian lignan metabolites, enterodiol (ED) and enterolactone (EL), were evaluated in …
Number of citations: 595 link.springer.com
H Adlercreutz, R Heikkinen, M Woods, T Fotsis… - The Lancet, 1982 - Elsevier
Working Party on Mild Hypertensionl2 studied more after 2 years’ diuretic therapy.’3 We did not find such a direct (3-hydrox Page 1 1295 Other factors which are associated with glucose …
Number of citations: 468 www.sciencedirect.com
K Prasad - International journal of angiology, 2000 - thieme-connect.com
Secoisolariciresinol diglucoside (SDG), an anti-oxidant isolated from flaxseed, is metabolized to secoisolariciresinol (SECO), enterodiol (ED), and enterolactone (EL) in the body. The …
Number of citations: 358 www.thieme-connect.com
C Hu, YV Yuan, DD Kitts - Food and chemical toxicology, 2007 - Elsevier
The flaxseed lignan secoisolariciresinol diglucoside (SDG) and mammalian lignans enterodiol (ED) and enterolactone (EL) were previously shown to be effective antioxidants against …
Number of citations: 320 www.sciencedirect.com
LQ Wang, MR Meselhy, Y Li, GW Qin… - Chemical and …, 2000 - jstage.jst.go.jp
Seven metabolites were isolated after anaerobic incubation of secoisolariciresinol diglucoside (1) with a human fecal suspension. They were identified as (-)-secoisolariciresinol (2), 3-…
Number of citations: 232 www.jstage.jst.go.jp
T Clavel, G Henderson, CA Alpert… - Applied and …, 2005 - Am Soc Microbiol
Lignans are dietary diphenolic compounds which require activation by intestinal bacteria to exert possible beneficial health effects. The intestinal ecosystem plays a crucial role in lignan …
Number of citations: 238 journals.asm.org
GHE Jansen, ICW Arts, MWF Nielen, M Müller… - Archives of biochemistry …, 2005 - Elsevier
… and enterodiol was complete within 8 h, except for enterodiol … enterodiol, and also the appearance of conjugated enterolactone in medium is less affected by the presence of enterodiol …
Number of citations: 81 www.sciencedirect.com
A van Oeveren, JFGA Jansen… - The Journal of Organic …, 1994 - ACS Publications
A generaland efficient method is described for the asymmetric synthesis of a variety of lignans. 5-(Menthyloxy)-2 (5iD-furanones 5 proved to be excellent chiral synthons in this respect …
Number of citations: 184 pubs.acs.org

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